molecular formula C8H12F2O2 B1474728 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid CAS No. 1780960-26-0

2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B1474728
CAS No.: 1780960-26-0
M. Wt: 178.18 g/mol
InChI Key: ZPAVEXAFMXHVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12F2O2 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Alternatives in Industry and Environment

Fluorinated compounds, including alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), have been increasingly used in numerous industrial applications due to their unique properties. These compounds find applications in fluoropolymer manufacture, surface treatments (textiles, leather, food contact materials), metal plating, fire-fighting foams, and other commercial products. Despite their widespread use, the environmental release, persistence, and potential human and environmental health impacts of these fluorinated alternatives are not fully understood, highlighting a significant gap in risk assessment and management (Wang et al., 2013).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the microbial degradation of polyfluoroalkyl chemicals, which can be precursors to PFCAs and PFSAs, sheds light on potential environmental biodegradation pathways. These studies are crucial for understanding how such compounds, once released into the environment, may transform or degrade through microbial action, thus influencing their fate and potential impacts (Liu & Mejia Avendaño, 2013).

Catalytic Oxidation and Chemical Transformations

Research on the catalytic oxidation of cyclohexene, a structural relative to the compound , illustrates the potential for selective chemical transformations in synthesizing various industrially significant products. This highlights the role of such compounds in facilitating or undergoing chemical reactions that are pivotal in the production of intermediates for the chemical industry (Cao et al., 2018).

Reactive Extraction of Carboxylic Acids

The application of organic solvents and supercritical fluids in the reactive extraction of carboxylic acids from aqueous solutions is another area of relevance. This research underlines the importance of such fluorinated compounds in separation processes, where they may enhance the efficiency of extracting carboxylic acids, a fundamental process in various industrial applications (Djas & Henczka, 2018).

Properties

IUPAC Name

2,2-difluoro-1-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-7(6(11)12)4-2-3-5-8(7,9)10/h2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAVEXAFMXHVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.